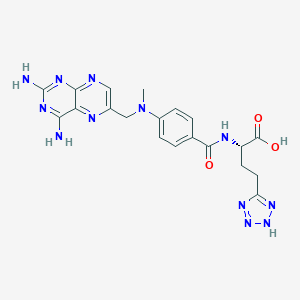

gamma-Tetrazole-methotrexate

Description

Structure

2D Structure

Properties

CAS No. |

127105-48-0 |

|---|---|

Molecular Formula |

C20H22N12O3 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |

InChI |

InChI=1S/C20H22N12O3/c1-32(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(33)25-13(19(34)35)6-7-14-28-30-31-29-14/h2-5,8,13H,6-7,9H2,1H3,(H,25,33)(H,34,35)(H,28,29,30,31)(H4,21,22,23,26,27)/t13-/m0/s1 |

InChI Key |

WYMVDZHYPSUZLC-ZDUSSCGKSA-N |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O |

Other CAS No. |

127105-48-0 |

Synonyms |

gamma-tetrazole-methotrexate MTX-tetrazole |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Gamma Tetrazole Methotrexate and Analogues

Synthetic Pathways for Tetrazole Ring Incorporation

The primary strategy for synthesizing gamma-tetrazole-methotrexate involves the modification of the glutamic acid side chain of methotrexate (B535133).

Replacement of the gamma-Carboxyl Group

The synthesis of this compound is achieved by replacing the γ-carboxyl group of the glutamic acid portion of methotrexate with a 1H-tetrazol-5-yl ring. nih.govaacrjournals.org This substitution creates a bioisostere of the carboxyl group, meaning it has similar physical and chemical properties, including its acidic nature. nih.govaacrjournals.org The tetrazolyl group is considered isosteric to the carboxyl group, and its pKa is similar to that of the γ-carboxyl group of glutamic acid. aacrjournals.org This modification has been explored not only in methotrexate but also in its analogue, aminopterin (B17811). nih.govaacrjournals.org The rationale behind this substitution is to create novel analogues with potentially enhanced biological activities. nih.govaacrjournals.org

The synthesis of gamma-substituted derivatives of methotrexate, in general, has been a strategy to explore the "gamma-terminal region" of the molecule for modifications that could lead to improved anticancer agents. nih.gov This has included the creation of various derivatives such as the gamma-tert-butyl ester, gamma-hydrazide, and gamma-amides. nih.gov The synthesis of these compounds often involves the use of 4-amino-4-deoxy-N10-methylpteroic acid (APA) and appropriately modified L-glutamic acid precursors, with peptide bond formation facilitated by reagents like diethyl phosphorocyanidate. nih.gov

Site-Specific Modification Approaches

The synthesis of tetrazole-containing methotrexate analogues is a prime example of site-specific modification. The focus on the gamma-carboxyl group is intentional, as this part of the molecule is crucial for its interaction with various enzymes. acs.org While the gamma-carboxyl group can be replaced by a tetrazole ring with moderate retention of binding to enzymes like folylpolyglutamate synthetase (FPGS), modifications at other positions can have more dramatic effects. acs.org For instance, research on other folate analogues has shown that the distance between the amide nitrogen and the terminal carboxyl group in the side chain is a critical factor for substrate activity with FPGS. acs.org This highlights the importance of precise, site-specific modifications in the design of new antifolate agents.

Synthesis of Related Tetrazole-Containing Folate Analogues

The successful modification of methotrexate to include a gamma-tetrazole has spurred the synthesis of other tetrazole-containing folate analogues.

Alpha-Tetrazole Analogues of Glutamic Acid Moiety

In addition to modifying the gamma-carboxyl group, researchers have also synthesized analogues where the alpha-carboxyl group of the glutamic acid moiety is replaced with a tetrazole ring. jst.go.jp In a study involving pyrrolo[2,3-d]pyrimidine antifolates, both α- and γ-tetrazole analogues were synthesized. jst.go.jp The findings from this research indicated that the α-tetrazole analogues were significantly less active in inhibiting the growth of Meth A cells compared to the γ-tetrazole counterparts, despite having comparable inhibitory activity against dihydrofolate reductase (DHFR). jst.go.jp This suggests that the α-carboxyl group plays a more critical role in the effective uptake of the drug by cells. jst.go.jp

Chemical Characterization Methods in Synthesis Research

The characterization of newly synthesized tetrazole-containing methotrexate analogues and related compounds is crucial to confirm their structure and purity. A variety of spectroscopic and analytical techniques are employed for this purpose.

Standard methods for the characterization of novel tetrazole derivatives include Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, specifically 1H and 13C NMR. derpharmachemica.com For more complex structural elucidation, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be utilized. derpharmachemica.com The purity of the synthesized compounds is often assessed using high-performance liquid chromatography (HPLC). acs.org In studies involving radiolabeled analogues, such as those with tritium (B154650) ([3H]), specific techniques are used to measure radioactivity and assess binding to target enzymes. nih.govaacrjournals.org

The following table provides a summary of the inhibitory constants (Ki) for this compound and a related analogue against CCRF-CEM folylpolyglutamate synthetase. nih.govaacrjournals.org

| Compound | Inhibition Type | Ki (µM) | Kii (µM) |

| This compound | Linear Noncompetitive | 51 | 321 |

| gamma-Tetrazole-aminopterin | Linear Competitive | 50 | - |

Spectroscopic Techniques

The structural elucidation and confirmation of this compound and its analogues rely on a combination of sophisticated spectroscopic techniques. These methods are indispensable for verifying the successful synthesis and derivatization of the target compounds, particularly the crucial replacement of the γ-carboxyl group of methotrexate with a bioisosteric tetrazole ring. The primary techniques employed for the characterization of these complex molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mass spectrometry is another vital tool for the analysis of this compound, primarily used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass, which can be used to determine the elemental composition. louisville.edu Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful methods for both the analysis of the compound and for monitoring its presence in various samples. nih.govwjon.org For methotrexate, multiple reaction monitoring transitions, such as m/z 455.2→308.1, are typically monitored. nih.gov A similar approach would be applied to its gamma-tetrazole analogue.

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The successful synthesis would be indicated by the disappearance of the characteristic absorption bands of the γ-carboxylic acid and the appearance of bands corresponding to the tetrazole ring. louisville.eduresearchgate.net The IR spectra of tetrazole-containing compounds typically show characteristic vibrations for the tetrazole ring in the regions of 1639-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The presence of other key functional groups from the methotrexate structure, such as amide and amine groups, would also be confirmed by their characteristic IR absorptions. researchgate.net

Below are interactive tables detailing the expected spectroscopic data for the constituent parts of this compound, based on known data for methotrexate and tetrazole derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Structural Moieties

| Proton | Functional Group | Expected Chemical Shift (δ) in ppm |

| Aromatic Protons | Pteridine (B1203161) Ring | 7.5 - 9.0 |

| Aromatic Protons | p-Aminobenzoyl | 6.5 - 8.0 |

| CH | Glutamic Acid α-CH | 4.0 - 4.5 |

| CH₂ | Glutamic Acid β-CH₂ | 2.0 - 2.5 |

| CH₂ | Glutamic Acid γ-CH₂ | 2.2 - 2.8 |

| NH | Amide | 8.0 - 8.5 |

| NH₂ | Diaminopteridine | 5.0 - 7.0 |

| N-H | Tetrazole Ring | 14.0 - 16.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Structural Moieties

| Carbon | Functional Group | Expected Chemical Shift (δ) in ppm |

| C=O | Amide Carbonyl | 170 - 175 |

| C=O | α-Carboxyl | 175 - 180 |

| C | Tetrazole Ring Carbon | 150 - 160 |

| Aromatic Carbons | Pteridine & Benzoyl | 110 - 160 |

| Cα | Glutamic Acid | 50 - 55 |

| Cβ | Glutamic Acid | 25 - 30 |

| Cγ | Glutamic Acid | 30 - 35 |

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretching (Amine, Amide) | 3100 - 3500 |

| C-H | Stretching (Aromatic, Aliphatic) | 2850 - 3100 |

| C=O | Stretching (Amide) | 1630 - 1680 |

| C=C, C=N | Stretching (Aromatic, Pteridine) | 1450 - 1600 |

| N=N | Stretching (Tetrazole Ring) | 1340 - 1639 |

| C-N | Stretching | 1000 - 1350 |

| Tetrazole Ring | Ring Vibrations | 900 - 1200 |

Molecular and Biochemical Mechanisms of Action

Enzyme Inhibition Kinetics and Specificity

Gamma-Tetrazole-methotrexate demonstrates potent inhibition of Dihydrofolate Reductase (DHFR) activity, with a potency that is comparable to its parent compounds, methotrexate (B535133) (MTX) and aminopterin (B17811) (AMT). nih.gov In vitro studies have established that the tetrazolyl analogues of both MTX and AMT are as effective as the original drugs in inhibiting the enzymatic activity of DHFR. nih.gov This indicates that the structural modification of replacing the gamma-carboxyl group with a tetrazole ring does not diminish the compound's ability to bind to and inhibit this primary enzymatic target. nih.gov

| Compound | Relative DHFR Inhibition vs. Parent Compound |

|---|---|

| This compound | As potent as Methotrexate nih.gov |

| gamma-Tetrazole-aminopterin | As potent as Aminopterin nih.gov |

Consistent with its potent inhibitory activity, this compound is highly effective at displacing radiolabeled methotrexate ([3H]MTX) from intracellular DHFR. nih.gov Research findings confirm that the tetrazole analogue is as potent as its parent drug, methotrexate, in this displacement, signifying a strong and competitive binding affinity for the enzyme's active site. nih.gov This competitive displacement is a key indicator of the mechanism by which it inhibits DHFR, effectively blocking the binding of the natural substrate, dihydrofolate.

The interaction of this compound with Folylpolyglutamate Synthetase (FPGS) is distinct from that of its parent compound and other analogues. nih.gov While the replacement of the γ-carboxyl with a tetrazole ring allows for moderate binding retention to FPGS, the pattern of inhibition is notably different. nih.govacs.org

In studies involving FPGS from CCRF-CEM human leukemia cells, the tetrazole analogue of aminopterin (gamma-Tetrazole-aminopterin) was found to be a linear competitive inhibitor. nih.gov This pattern of inhibition, where the inhibitor competes with the substrate for the same binding site, is typical for many folate analogues. The inhibition constant (Kis) for the aminopterin analogue was determined to be 50 µM. nih.gov

In a departure from the behavior of other inhibitors, this compound exhibits a linear noncompetitive inhibition pattern against CCRF-CEM folylpolyglutamate synthetase. nih.gov This suggests that the inhibitor can bind to the enzyme at a site distinct from the substrate-binding site, and it can bind to both the free enzyme and the enzyme-substrate complex. The inhibition constants were determined to be a slope inhibition constant (Kis) of 51 µM and a vertical intercept inhibition constant (Kii) of 321 µM. nih.gov This unique noncompetitive inhibition mechanism distinguishes it from its parent compound, methotrexate, and its aminopterin counterpart. nih.gov

| Compound | Inhibition Pattern | Inhibition Constant (Kis) | Inhibition Constant (Kii) |

|---|---|---|---|

| This compound | Linear Noncompetitive nih.gov | 51 µM nih.gov | 321 µM nih.gov |

| gamma-Tetrazole-aminopterin | Linear Competitive nih.gov | 50 µM nih.gov | Not Applicable |

Thymidylate Synthase (TS) Inhibition

This compound's growth-inhibitory effects are directly correlated with the inhibition of de novo thymidylate biosynthesis. nih.govaacrjournals.org Thymidylate synthase (TS) is a critical enzyme in this pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. ctdbase.org

Inhibition of the folate pathway by methotrexate analogues leads to a concentration-dependent accumulation of the TS substrate, dUMP. nih.gov In one study using an erythroblastoid cell line exposed to methotrexate, dUMP levels increased 29-fold at a 10 nM concentration and up to 471-fold at a 1000 nM concentration, indicating a significant disruption of TS activity. nih.gov The primary target of this compound is considered to be DHFR, but the resulting depletion of folate cofactors directly impacts TS function and, consequently, pyrimidine (B1678525) synthesis. nih.govaacrjournals.org

Other Folate-Dependent Enzyme Interactions

Beyond its indirect effect on thymidylate synthase, this compound influences other key enzymes involved in nucleotide metabolism.

Methotrexate polyglutamates are known inhibitors of AICART, an enzyme involved in the final stages of de novo purine (B94841) synthesis. drugbank.com Inhibition of AICART leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (ZMP or AICAR). nih.govresearchgate.net This accumulation is thought to mediate some of the anti-inflammatory effects of methotrexate. researchgate.netnih.gov

Studies on low-dose methotrexate have shown that this effect is highly concentration-dependent. Exposure to 10 nM of methotrexate resulted in a 115-fold increase in ZMP levels. nih.gov This accumulation was associated with a 2.9-fold increase in the direct AICART inhibitor, dihydrofolate (DHF) polyglutamates, which build up as a result of DHFR inhibition. nih.gov However, as methotrexate concentrations increase, the inhibition of earlier steps in the purine synthesis pathway becomes more dominant, causing ZMP levels to decline back toward baseline. nih.gov

Amido phosphoribosyltransferase, also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), catalyzes the first committed step of de novo purine biosynthesis. researchgate.netwikipedia.org Evidence suggests that this enzyme is a primary site of inhibition by methotrexate. researchgate.net The inhibition is not caused by methotrexate directly, but by the dihydrofolate polyglutamates (like DHF-Glu5) that accumulate in the cell following DHFR blockade. researchgate.net Dihydrofolate-Glu5 has been identified as a noncompetitive inhibitor of amido phosphoribosyltransferase, with a dissociation constant (Ki) of 3.41 µM for its interaction with the enzyme-glutamine complex. researchgate.net

The tetrazole analogue of methotrexate is also a linear noncompetitive inhibitor of CCRF-CEM folylpolyglutamate synthetase, with a Kis of 51 µM and a Kii of 321 µM. nih.govaacrjournals.org This inhibition can affect the cell's ability to retain antifolates, but DHFR remains the primary target. nih.govaacrjournals.org

Impact on Metabolic Pathways

The enzymatic inhibition detailed above has profound consequences for the cell's ability to synthesize new nucleotides.

Inhibition of De Novo Purine Biosynthesis

This compound effectively disrupts the de novo purine biosynthesis pathway at multiple points. researchgate.netprobes-drugs.org The inhibition of amido phosphoribosyltransferase blocks the very first step of the pathway, preventing the formation of downstream intermediates. researchgate.net Further downstream, the inhibition of AICART by accumulated DHF polyglutamates provides a secondary blockade. nih.govdrugbank.com This dual action ensures a comprehensive shutdown of the production of new purine nucleotides, which is a key mechanism for the compound's therapeutic effects. researchgate.net

Inhibition of De Novo Pyrimidine Biosynthesis (e.g., Thymidylate)

The inhibition of de novo pyrimidine biosynthesis is a direct consequence of the disruption of the folate cycle. tandfonline.com The primary impact is on the synthesis of thymidylate, which is essential for DNA replication. ctdbase.orgbiorxiv.org As established, the growth-inhibitory properties of this compound are closely linked to the inhibition of thymidylate biosynthesis. nih.govaacrjournals.org By blocking DHFR, the compound prevents the regeneration of tetrahydrofolate, which is required by thymidylate synthase to produce thymidylate. wikipedia.orgtandfonline.com This leads to an imbalance in nucleotide pools and the accumulation of substrates like dUMP, ultimately halting DNA synthesis and cell proliferation. nih.gov

Data Tables

Table 1: Enzyme Interactions of Methotrexate Analogues This table summarizes the key enzymatic interactions and the mechanisms of inhibition.

| Target Enzyme | Interacting Molecule | Type of Inhibition | Key Finding | Source(s) |

|---|---|---|---|---|

| Amido Phosphoribosyltransferase | Dihydrofolate-Glu5 | Noncompetitive | Primary site of purine synthesis inhibition; Ki of 3.41 µM. | researchgate.net |

| AICART | DHF Polyglutamates | Not specified | Leads to accumulation of ZMP, especially at low doses. | nih.gov |

| Folylpolyglutamate Synthetase | This compound | Linear Noncompetitive | Kis = 51 µM, Kii = 321 µM. | nih.govaacrjournals.org |

Table 2: Substrate Accumulation in Response to Methotrexate This table illustrates the concentration-dependent accumulation of the substrates for AICART (ZMP) and Thymidylate Synthase (dUMP) in an erythroblastoid cell line after exposure to methotrexate.

| Methotrexate Concentration | ZMP Fold Increase (over baseline) | dUMP Fold Increase (over baseline) | Source |

|---|---|---|---|

| 10 nM | 115 | 29 | nih.gov |

| 100 nM | (Decreasing) | 342 | nih.gov |

Structural Basis of Enzyme-Ligand Interactions

The remarkable inhibitory potency of this compound, a key analog of the widely used anticancer drug methotrexate, is rooted in its precise molecular interactions with its target enzyme, dihydrofolate reductase (DHFR). Understanding the three-dimensional arrangement of this inhibitor within the enzyme's active site provides critical insights into its mechanism of action. This understanding has been primarily achieved through high-resolution crystallographic studies, complemented by the application of nuclear magnetic resonance (NMR) spectroscopy to characterize such complexes in solution.

Crystallographic Studies of Enzyme Complexes (e.g., DHFR-NADPH-gamma-Tetrazole-methotrexate)

X-ray crystallography has been instrumental in elucidating the atomic-level details of the ternary complex formed by human dihydrofolate reductase (hDHFR), the cofactor NADPH, and this compound (MTXT). researchgate.netharvard.edunih.govpdbj.org The crystal structure of this complex has been determined at a resolution of 2.3 Å, providing a detailed snapshot of the inhibitor bound within the enzyme's active site. researchgate.netnih.govpdbj.org

These crystallographic studies reveal that this compound binds to DHFR in a manner analogous to methotrexate itself, occupying the folate binding pocket. harvard.edupnas.org The pteridine (B1203161) ring of the inhibitor is a crucial anchor, forming key hydrogen bonds with highly conserved amino acid residues in the active site. harvard.edu The substitution of the γ-carboxyl group of methotrexate with a tetrazole ring in this compound is a significant modification. harvard.edu This tetrazole moiety is iso-electronic and iso-steric to the carboxyl group, allowing it to maintain similar acidic properties and engage in favorable interactions within the active site. google.com

The human DHFR ternary complex with this compound crystallizes in the rhombohedral space group R3 and is isomorphous with other reported DHFR ternary complexes, such as the one formed with the furopyrimidine inhibitor MTXO. rcsb.orgbmrb.io This structural similarity underscores a conserved binding mode for this class of antifolates. The p-aminobenzoylglutamate portion of this compound extends towards the entrance of the active site, with the terminal tetrazole ring being highly solvent-exposed. google.com

The detailed structural information derived from these crystallographic analyses has served as a foundational model for further research, including the computational modeling and solution structure determination of other DHFR inhibitors. harvard.edugoogle.com

Table 1: Crystallographic Data for the hDHFR-NADPH-gamma-Tetrazole-methotrexate Ternary Complex

| Parameter | Value | Reference |

| PDB ID | 1DLS | nih.gov |

| Resolution | 2.3 Å | pdbj.orgacs.org |

| Space Group | R3 | rcsb.orgbmrb.io |

| Method | X-ray Diffraction | nih.gov |

| Complex | Human Dihydrofolate Reductase, NADPH, this compound | nih.govpdbj.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of protein-ligand complexes in solution, providing a complementary perspective to the static picture offered by X-ray crystallography. nih.gov While a complete, dedicated NMR solution structure determination of the DHFR-gamma-tetrazole-methotrexate complex is not extensively detailed in the available literature, the principles of NMR characterization are well-established for numerous other DHFR-inhibitor complexes. researchgate.net

NMR studies on DHFR complexes typically involve monitoring changes in the chemical shifts of both the protein and the ligand upon binding. These chemical shift perturbations provide a footprint of the binding interface. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to identify through-space proximities between protons on the inhibitor and the protein, yielding distance restraints that are crucial for building a three-dimensional model of the complex in solution.

The crystal structure of the hDHFR-NADPH-gamma-tetrazole-methotrexate complex has been utilized as a starting model for the NMR solution structure determination of other antifolate complexes, such as with the inhibitor PT523. harvard.edugoogle.com In such studies, the known coordinates of the this compound complex provide a robust framework for interpreting NMR data and modeling the binding of new ligands. google.com This highlights the pivotal role of the crystallographic data for this compound in the broader field of DHFR inhibitor research.

General NMR studies on DHFR have revealed that the enzyme can exhibit conformational flexibility, and the binding of inhibitors can stabilize specific conformational states. researchgate.net For instance, studies on methotrexate binding to human DHFR have shown that the drug adopts a single, non-productive orientation in solution. It is plausible that this compound behaves similarly, but specific NMR-derived conformational details for this particular complex remain a subject for further investigation.

Cellular Pharmacology and Transport Mechanisms

Cellular Uptake Pathways

The primary mechanism for the cellular uptake of gamma-tetrazole-methotrexate is the Reduced Folate Carrier (RFC) system, also known as solute carrier family 19 member 1 (SLC19A1). nih.govnih.govnih.gov This is the same saturable, carrier-mediated system responsible for transporting endogenous folates and other classical antifolates like methotrexate (B535133) into mammalian cells. taylorandfrancis.comnih.govresearchgate.net The importance of this pathway is underscored by the observation that methotrexate-resistant cell lines with diminished RFC expression exhibit cross-resistance to gamma-tetrazole analogues. aacrjournals.orgnih.govnih.gov

As a substrate for the Reduced Folate Carrier, this compound directly competes with other RFC substrates for transport into the cell. nih.gov Studies have demonstrated that it vies with both methotrexate and the reduced folate leucovorin (folinic acid) for cellular uptake. nih.govnih.govresearchgate.net In fact, research indicates that the tetrazolyl analogue is more effective than its parent compound, methotrexate, at inhibiting the uptake of radiolabeled [3H]MTX into CCRF-CEM human leukemia cells, highlighting its strong affinity for the carrier. aacrjournals.orgnih.gov

A defining characteristic of this compound is its enhanced transport efficiency via the RFC compared to methotrexate. aacrjournals.orgnih.gov The substitution of the γ-carboxyl group with a tetrazole ring facilitates a more efficient uptake process. aacrjournals.orgnih.gov This increased transport efficiency leads to greater intracellular accumulation of the analogue at lower extracellular concentrations during prolonged exposures, which contributes to its potent inhibition of DNA synthesis and subsequent cell death. aacrjournals.orgnih.gov

While methotrexate can be transported via both the Reduced Folate Carrier and membrane-associated Folate Receptors (FAR), studies on gamma-tetrazole analogues point to the RFC as the predominant pathway for cellular entry. nih.govcapes.gov.brnih.gov For instance, the gamma-tetrazole analogue ZD9331 is transported almost exclusively by the RFC. nih.gov Although methotrexate itself binds to FARs with a lower affinity than folic acid, detailed data specifically characterizing the interaction and uptake specificity of this compound with various FAR isoforms are limited, with evidence emphasizing the primary role of RFC-mediated transport. mdpi.com

Reduced Folate Carrier (RFC) Mediated Transport

Intracellular Disposition and Retention

The intracellular fate of this compound diverges significantly from that of methotrexate due to differences in polyglutamylation, a critical process for drug retention and sustained activity. taylorandfrancis.comnih.govnih.gov Methotrexate is converted intracellularly into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). taylorandfrancis.comdrugbank.com These polyanionic conjugates are retained more effectively within the cell and can have enhanced inhibitory effects on target enzymes. taylorandfrancis.comcore.ac.uk

In stark contrast, this compound is a poor substrate for FPGS and is therefore considered a nonpolyglutamatable or poorly polyglutamatable analogue. nih.govnih.gov The replacement of the gamma-carboxyl group with the tetrazole ring hinders the enzymatic addition of glutamate (B1630785) residues. nih.govacs.org This inability to form poly-gamma-glutamyl metabolites results in poor intracellular retention. aacrjournals.orgnih.gov Consequently, once the extracellular drug is removed, the intracellular concentration of the analogue decreases rapidly as it effluxes from the cell, allowing for a swift recovery of target enzyme activity. nih.gov This characteristic explains why this compound is more potent than its parent drug during continuous, long-term exposures but less potent during short-term pulse exposures. aacrjournals.orgnih.gov

Furthermore, the tetrazole analogue of methotrexate acts as a linear noncompetitive inhibitor of FPGS from CCRF-CEM cells. aacrjournals.orgnih.gov

Data Tables

Table 1: Comparative Cellular Pharmacology of Methotrexate vs. This compound

| Feature | Methotrexate | This compound | Source(s) |

| Primary Uptake Pathway | Reduced Folate Carrier (RFC) | Reduced Folate Carrier (RFC) | taylorandfrancis.comnih.govnih.gov |

| Transport Efficiency | Standard | More efficient than Methotrexate | aacrjournals.orgnih.gov |

| Competition for RFC | Competes with folates | Competes with Methotrexate and Folinic Acid | nih.govresearchgate.netupenn.edu |

| Polyglutamylation by FPGS | Readily polyglutamylated | Poor or non-substrate for FPGS | aacrjournals.orgnih.govnih.gov |

| Intracellular Retention | High (as polyglutamates) | Low (due to lack of polyglutamylation) | aacrjournals.orgnih.govnih.gov |

| FPGS Inhibition | Substrate | Linear noncompetitive inhibitor | aacrjournals.orgnih.gov |

Table 2: Inhibition of CCRF-CEM Folylpolyglutamate Synthetase (FPGS) by the Tetrazole Analogue of Methotrexate

| Parameter | Value | Description | Source(s) |

| Inhibition Type | Linear Noncompetitive | The inhibitor binds to a site other than the active site, affecting enzyme function regardless of substrate binding. | aacrjournals.orgnih.gov |

| Kis | 51 µM | The inhibition constant, representing the affinity of the inhibitor for the free enzyme. | aacrjournals.orgnih.gov |

| Kii | 321 µM | The inhibition constant, representing the affinity of the inhibitor for the enzyme-substrate complex. | aacrjournals.orgnih.gov |

Consequences of Impaired Polyglutamate Formation

A defining characteristic of this compound is its inability to undergo polyglutamylation. nih.govaacrjournals.orgnih.gov The substitution of the γ-carboxyl group with a 1H-tetrazol-5-yl ring prevents the compound from acting as a substrate for the enzyme folylpolyglutamate synthetase (FPGS). nih.govaacrjournals.orgnih.gov This enzyme is responsible for attaching additional glutamate residues to methotrexate (MTX) and other folates, a crucial step for their long-term intracellular retention and sustained activity. plos.orgmdpi.compharmgkb.org

The primary consequence of this impaired polyglutamate formation is a significantly reduced intracellular retention of the drug. nih.govaacrjournals.org Unlike methotrexate polyglutamates, which are efficiently trapped within the cell, this compound is more readily effluxed. mdpi.com This characteristic is believed to be the reason for the analogue's lower potency during short exposure times (e.g., 6 hours) compared to its parent compound, MTX. nih.govaacrjournals.org However, during longer exposures (24 to 120 hours), its efficient transport into cells via the reduced folate carrier leads to greater potency. nih.govaacrjournals.org

Furthermore, the lack of polyglutamylation means that the inhibition of its target enzymes, such as thymidylate synthase (TS), is more readily reversible. nih.govcapes.gov.br Once the extracellular drug is removed, TS activity can recover rapidly because there are no long-chain polyglutamated metabolites to maintain the inhibition. nih.govcapes.gov.br Research on methotrexate resistance has shown that a decrease in the formation of MTX polyglutamates is a known mechanism of resistance. nih.govnih.gov In a relevant study, a cell line with acquired resistance to a different nonpolyglutamatable drug due to reduced FPGS activity was not significantly cross-resistant to ZD9331, a gamma-tetrazole analogue, highlighting that the drug's efficacy is independent of FPGS activity. nih.govcapes.gov.br

While dihydrofolate reductase (DHFR) is the primary target, this compound also acts as an inhibitor of CCRF-CEM folylpolyglutamate synthetase. nih.govaacrjournals.org Unlike its aminopterin (B17811) counterpart, which is a competitive inhibitor, the methotrexate analogue exhibits a linear noncompetitive inhibition pattern against the enzyme. nih.govaacrjournals.org

| Compound | Inhibition Type | Kis (μM) | Kii (μM) | Source |

|---|---|---|---|---|

| This compound | Linear Noncompetitive | 51 | 321 | nih.govaacrjournals.org |

| gamma-Tetrazole-aminopterin | Linear Competitive | 50 | N/A | nih.govaacrjournals.org |

Modulation of Cell Growth and Proliferation

Correlation with Inhibition of DNA Synthesis

The modulation of cell growth by this compound is strongly correlated with its ability to inhibit DNA synthesis. nih.govaacrjournals.orgscispace.com The greater uptake of the tetrazole analogue compared to methotrexate, facilitated by the reduced folate/MTX carrier, leads to the inhibition of DNA synthesis and subsequent cell death at lower extracellular concentrations during prolonged exposures. nih.govaacrjournals.org The parent compound, methotrexate, functions by preventing the formation of tetrahydrofolate, which is essential for the synthesis of thymidylate, a critical component of DNA. ctdbase.org The inhibition of key enzymes in the folate pathway ultimately impairs DNA formation and repair. pharmgkb.org

Studies on the biological activity of this compound show that its inhibitory effects on the growth of human leukemia cell lines (CCRF-CEM and K562) directly correlate with the onset and recovery from the inhibition of de novo thymidylate biosynthesis. nih.govaacrjournals.org This demonstrates a direct mechanistic link between the drug's impact on the folate pathway, the resulting block in DNA precursor synthesis, and the ultimate effect on cell proliferation. nih.govaacrjournals.org For instance, the growth inhibitory and cytotoxic activity of ZD9331, a gamma-tetrazole analogue, was demonstrated by its low IC50 value in the human W1L2 lymphoblastoid cell line. nih.govcapes.gov.br The high specificity of this action for thymidylate synthase was confirmed when the addition of thymidine (B127349) to the culture medium increased the IC50 value more than 10,000-fold. nih.govcapes.gov.br

| Compound | Cell Line | Parameter | Value | Source |

|---|---|---|---|---|

| ZD9331 (gamma-tetrazole analogue) | W1L2 (human lymphoblastoid) | IC50 | 7 nM | nih.govcapes.gov.br |

| ZD9331 + Thymidine | W1L2 (human lymphoblastoid) | IC50 | >70,000 nM | nih.govcapes.gov.br |

Cell Cycle Effects and Checkpoint Gene Expression

This compound analogues have been described as potent cell cycle inhibitors. google.com The inhibition of nucleotide synthesis by antifolates logically leads to an interruption of the cell cycle, particularly by impairing progression through the S phase, where DNA replication occurs. core.ac.uk

While specific studies detailing the effects of this compound on individual checkpoint genes are limited in the available research, the known mechanisms of its parent compound, methotrexate, offer significant insight. Studies on methotrexate have shown that it can induce an arrest in the cell cycle. core.ac.uk Prolonged exposure of human keratinocytes to methotrexate resulted in irreversible mitotic inhibition. core.ac.uk Furthermore, methotrexate has been found to increase the expression of critical cell cycle checkpoint genes, including TP53 and CDKN1A (p21), through the activation of the c-Jun N-terminal kinase (JNK) pathway. researchgate.net This suggests that methotrexate can help restore deficiencies in cell cycle checkpoint proteins. researchgate.net Given that this compound shares the fundamental antifolate mechanism of inhibiting DNA synthesis, it is plausible that it exerts its cell cycle effects through similar pathways, leading to cell cycle arrest and apoptosis. aacrjournals.orgresearchgate.net

Structure Activity Relationship Sar and Rational Drug Design Principles

Impact of gamma-Tetrazole Moiety Substitution

The strategic replacement of the γ-carboxyl group with a tetrazole moiety has profound effects on how the compound interacts with and functions within biological systems.

A key advantage of the gamma-tetrazole substitution is the enhancement of cellular uptake. nih.gov Studies have demonstrated that replacing the γ-carboxyl group with a tetrazole substituent allows for more efficient transport into cells via the reduced folate/methotrexate (B535133) carrier system. nih.govaacrjournals.org This increased uptake of the tetrazole analogues results in greater inhibition of DNA synthesis and subsequent cell death at lower extracellular concentrations during prolonged exposures compared to the parent drug, methotrexate. nih.govaacrjournals.org The tetrazolyl analogues of both methotrexate and aminopterin (B17811) were found to be more effective than their parent compounds at inhibiting the uptake of radiolabeled methotrexate into CCRF-CEM human leukemia cells. nih.govaacrjournals.org

Despite the modification to the glutamate (B1630785) side chain, gamma-tetrazole-methotrexate retains potent inhibitory activity against its primary target enzyme, dihydrofolate reductase (DHFR). nih.govaacrjournals.org The tetrazole analogues are as potent as their parent drugs, methotrexate and aminopterin, in directly inhibiting DHFR activity in vitro and in displacing [3H]MTX from intracellular DHFR. nih.govaacrjournals.org This suggests that modifications beyond the γ-carbon of the amino acid side chain have a relatively minor influence on the binding affinity to DHFR. sci-hub.se

However, the substitution does alter the interaction with other enzymes, such as folylpolyglutamate synthetase (FPGS). While the tetrazole analogue of aminopterin acts as a linear competitive inhibitor of FPGS, the tetrazole analogue of methotrexate is a linear noncompetitive inhibitor. nih.govaacrjournals.org This change in inhibition kinetics indicates a shift in binding specificity for this particular enzyme. nih.govaacrjournals.org The reduced ability of these analogues to be converted into poly-γ-glutamyl metabolites, which are crucial for long-term intracellular retention, is considered a primary reason for their lower potency during short-term exposures. nih.govaacrjournals.org

Table 1: Comparative Inhibitory Activity against Dihydrofolate Reductase (DHFR) This table provides a generalized comparison based on reported findings.

| Compound | Relative Potency against DHFR (in vitro) |

|---|---|

| Methotrexate (MTX) | Baseline nih.govaacrjournals.org |

| This compound | Comparable to MTX nih.govaacrjournals.org |

| Aminopterin (AMT) | Baseline nih.govaacrjournals.org |

Comparative Analysis of Alpha- vs. Gamma-Tetrazole Analogues

The specific position of the carboxyl group on the glutamate moiety of methotrexate is critical to its biological function, making the distinction between alpha (α) and gamma (γ) substitutions fundamentally important.

The α-carboxyl group of methotrexate is an essential structural determinant for its activity. acs.org It plays a crucial role in both aiding transport into cells and binding with the DHFR enzyme. acs.org Research on the reduced folate carrier (RFC) has shown that the α-carboxyl group of antifolate substrates is required for substrate binding and subsequent membrane transport. nih.gov Analogues that possess an α-carboxyl group (even without a γ-carboxyl) can bind to the RFC, whereas analogues with only a γ-carboxyl group are inert in this regard. nih.gov Consequently, substituting the α-carboxyl group results in a significant loss of activity. acs.org

In contrast, the γ-carboxyl group is positioned outside the active site cavity of the DHFR enzyme, and its modification has less impact on binding affinity. acs.org This makes the γ-position an ideal site for modification, such as the substitution with a tetrazole ring, to improve other properties like cellular transport without compromising the primary enzyme-inhibitor interaction. acs.org

Computational Chemistry and Molecular Modeling Studies

Computational methods and molecular modeling have been instrumental in visualizing and understanding the interactions between this compound and its target enzyme at the atomic level.

Molecular docking and structural biology studies, including X-ray crystallography and NMR spectroscopy, have provided detailed insights into how this compound binds to DHFR. harvard.eduresearchgate.net The crystal structure of the ternary complex of recombinant human DHFR with NADPH and methotrexate-γ-tetrazole (MTXT) has been determined. pnas.orgscispace.com These structural models confirm that the analogue binds in the active site of DHFR in a manner similar to methotrexate. researchgate.net

These investigations reveal that the p-aminobenzoylglutamate portion adopts a conformation similar to that observed for methotrexate, and the tetrazole ring effectively mimics the interactions of the native γ-carboxyl group. researchgate.net NMR solution structure studies of the complex further elucidate the binding dynamics in a non-crystalline state, providing a comprehensive picture of the inhibitor-enzyme interaction. harvard.edu Such studies are crucial for validating the principles of rational drug design and for guiding the development of future analogues. nih.govnih.gov

Table 2: Structural Studies of the this compound-DHFR Complex

| Study Type | Focus | Key Finding | Reference(s) |

|---|---|---|---|

| X-ray Crystallography | Ternary complex of hDHFR, NADPH, and MTXT | Determined the solid-state structure, showing binding mode is similar to MTX. | researchgate.net, scispace.com |

| Structural Visualization | Illustration of MTX-γ-tetrazole in the hDHFR active site | Provides a visual model of the inhibitor bound to the enzyme. | pnas.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. For γ-tetrazole-methotrexate, MD simulations provide critical insights into its conformational flexibility, binding stability with its target enzymes, and the specific molecular interactions that govern its inhibitory activity.

Research employing MD simulations has been instrumental in evaluating the stability of methotrexate analogs when bound to enzymes like dihydrofolate reductase (DHFR) and folate receptor alpha (FRα). mdpi.commdpi.com In these studies, the system, comprising the protein, the ligand (γ-tetrazole-methotrexate), and a solvent environment, is modeled using a force field like CHARMm36 or Amber ff14SB. mdpi.comacs.org The entire system is then subjected to simulations, typically for durations on the order of nanoseconds, to track the atomic movements. mdpi.com

A key parameter analyzed in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the ligand-protein complex has reached a stable equilibrium, indicating a strong and stable binding. mdpi.commdpi.com For instance, simulations of a tetrazole-containing folic acid analog (FOL03) with FRα showed that the complex reached equilibrium after 20 nanoseconds with stable RMSD values, indicating higher stability compared to folic acid itself after 70 nanoseconds. mdpi.com

Furthermore, MD simulations allow for a detailed examination of the intermolecular interactions, such as hydrogen bonds, between the ligand and the amino acid residues in the active site of the target protein. mdpi.com The persistence and occupancy of these hydrogen bonds throughout the simulation are crucial for determining the binding affinity. Studies have shown that tetrazole-containing analogs can form consistent and strong hydrogen bonds with key residues, such as ASP81 in the FRα active site. mdpi.com

Binding free energy calculations, often performed using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, provide a quantitative estimate of the binding affinity. mdpi.com These calculations have demonstrated the robust binding affinity of methotrexate analogs to their target enzymes. mdpi.com The starting coordinates for these simulations are often derived from high-resolution crystal structures, such as the 2.3 Å resolution crystal structure of recombinant human dihydrofolate reductase in a ternary complex with NADPH and methotrexate-γ-tetrazole (MTXT). oup.com

Table 1: Key Parameters in Molecular Dynamics Simulations of γ-Tetrazole-Methotrexate Analogs

| Parameter | Description | Significance for γ-Tetrazole-methotrexate |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Examples include CHARMm36 and Amber ff14SB, which define the interactions between atoms in the simulation. mdpi.comacs.org |

| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Stable RMSD values indicate the stability of the γ-tetrazole-methotrexate-protein complex. mdpi.commdpi.com |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the ligand and the protein's active site residues over time. | Determines the strength and specificity of the interaction, crucial for binding affinity. mdpi.com |

| MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) | A method to calculate the binding free energy of a ligand to a protein. | Provides a quantitative measure of the binding affinity of γ-tetrazole-methotrexate to its target. mdpi.com |

| Simulation Time | The duration over which the molecular dynamics are simulated. | Typically in the nanosecond range, it must be long enough for the system to reach equilibrium. mdpi.com |

Quantum Chemical Calculations (e.g., HOMO-LUMO Gap, Electrostatic Potential)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of γ-tetrazole-methotrexate, which is fundamental to its reactivity and interaction with biological targets. dergipark.org.tr These calculations focus on parameters like the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential.

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. dergipark.org.trresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. dergipark.org.trsamipubco.com For γ-tetrazole-methotrexate, a calculated HOMO-LUMO gap would provide insights into its electronic stability and its propensity to engage in charge-transfer interactions within the enzyme's active site. samipubco.com

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. The MEP visualizes the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). ijnc.ir These charged regions are critical for understanding non-covalent interactions, such as hydrogen bonds and electrostatic interactions with the amino acid residues of the target protein. nih.gov For γ-tetrazole-methotrexate, the MEP map would identify the negatively charged nitrogen atoms of the tetrazole ring and the carboxylate groups, as well as any positively charged regions, predicting how the molecule will orient itself within the binding pocket of its target enzyme to maximize favorable electrostatic interactions.

Table 2: Quantum Chemical Parameters and Their Significance for γ-Tetrazole-methotrexate

| Parameter | Description | Relevance to γ-Tetrazole-methotrexate |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost molecular orbital containing electrons. | Indicates the electron-donating capability of the molecule. dergipark.org.trresearchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the innermost molecular orbital that is empty of electrons. | Indicates the electron-accepting capability of the molecule. dergipark.org.trresearchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. dergipark.org.trsamipubco.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around a molecule. | Visualizes electron-rich and electron-poor regions, predicting sites for electrostatic interactions and hydrogen bonding. ijnc.ir |

Preclinical in Vitro Studies on Cellular Models

Growth Inhibition Assays

Research has shown that gamma-tetrazole-methotrexate is a potent inhibitor of growth in the human leukemia cell lines CCRF-CEM and K562. nih.gov Its potency relative to its parent compound, methotrexate (B535133), is highly dependent on the duration of cell exposure. nih.gov Studies indicate that the primary target for its mechanism of cell death is the enzyme dihydrofolate reductase (DHFR), which is consistent with the action of other antifolates. nih.gov

The reviewed scientific literature did not provide specific data on the growth inhibition effects of this compound on hepatic or breast tumor cell lines. While extensive research exists for the parent compound, methotrexate, on a wide array of solid tumor cell lines, specific findings for the gamma-tetrazole analogue in these models were not available in the sourced documents. nih.govijmcmed.orgmdpi.com

The duration of exposure is a critical factor determining the cytotoxic efficacy of this compound against leukemia cells. nih.gov

Continuous (120 h) and Long Pulse (24 h) Exposure: Under these conditions, this compound demonstrated greater growth inhibitory potency than methotrexate in both CCRF-CEM and K562 cell lines. nih.gov This enhanced effect is attributed to more efficient transport of the tetrazole analogue into the cells via the reduced folate/MTX carrier. nih.gov

Short Pulse (6 h) Exposure: In contrast, when the exposure time was reduced to only 6 hours, the parent compound, methotrexate, was found to be more potent. nih.gov

The lower potency of this compound during short exposure is believed to be linked to its inability to undergo poly-γ-glutamylation. nih.gov This metabolic process, which adds glutamate (B1630785) residues to the molecule, is crucial for the intracellular retention of methotrexate and its long-term inhibitory effects. Since the tetrazole analogue is not effectively metabolized into these polyglutamated forms, it is not retained as well within the cells, reducing its potency in short-duration exposures. nih.gov

| Exposure Duration | Relative Potency of this compound vs. Methotrexate |

|---|---|

| Continuous (120 hours) | More Potent |

| Pulse (24 hours) | More Potent |

| Pulse (6 hours) | Less Potent |

Analytical Methodologies for Research Applications

Quantitative Determination in Biological Matrices (for research purposes)

The accurate quantification of gamma-Tetrazole-methotrexate in biological samples such as plasma, serum, or tissue lysates is crucial for preclinical research. Methodologies adapted from those used for Methotrexate (B535133) are pivotal for these applications.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Methotrexate and its derivatives, offering high resolution and sensitivity. ijpsjournal.comnih.gov It is the most frequently utilized technique for separating MTX and its metabolites from complex biological matrices. ijpsjournal.comresearchgate.net

HPLC coupled with a UV-Visible detector is a common and accessible method for quantifying MTX. nih.gov The detection wavelength is typically set in the range of 302–400 nm. ijpsjournal.comnih.gov For instance, a method for total MTX analysis in macromolecular conjugates utilized detection at 372 nm. scienceopen.comptfarm.pl Another approach for simultaneous estimation of Methotrexate and Naringenin in a pharmaceutical dosage form used a UV detector set at 302 nm. rjptonline.org The selection of the optimal wavelength for this compound would require initial spectrophotometric scans to identify its maximum absorbance, which is expected to be similar to that of MTX due to the shared pteridine (B1203161) chromophore.

Table 1: Example HPLC-UV Conditions for Methotrexate Analysis This table presents typical parameters from studies on Methotrexate, which would serve as a starting point for developing a method for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Inertsil ODS-3 (15 cm × 4.6 mm, 5μm) | rjptonline.org |

| Mobile Phase | Phosphate buffer (pH 6.0) and Acetonitrile (Gradient) | rjptonline.org |

| Flow Rate | 1.0 mL/min | rjptonline.org |

| Detection Wavelength | 302 nm | rjptonline.org |

| Linear Range | 1-2 µg/mL (LOQ) | rjptonline.org |

Fluorescence detection offers enhanced sensitivity compared to UV-Visible detection, particularly for low-concentration samples. While MTX has low native fluorescence, derivatization techniques can be used to produce highly fluorescent products. nih.govscienceopen.com One such method involves post-column photo-oxidative irradiation to yield fluorescent degradation products. scienceopen.com Another approach used a fluorescence detector for MTX with an excitation wavelength (λex) of 367 nm and an emission wavelength (λem) of 463 nm. nih.gov A novel strategy for MTX detection was also developed based on the quenching effect of the drug on the fluorescence of terbium-doped dendritic silica (B1680970) particles, with detection at 546 nm under an excitation of 233 nm. rsc.org Such strategies could be adapted for the ultrasensitive quantification of this compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a reference method for its high specificity, sensitivity, and speed. jlabphy.orgresearchgate.net This technique is capable of accurately quantifying MTX and its metabolites, even in complex biological samples, and can distinguish between structurally similar compounds. rsc.org For MTX analysis, electrospray ionization (ESI) in the positive ion mode is typically used. jlabphy.orgbrieflands.com The mass transition monitored for MTX is often m/z 455.1 → 308.1. jlabphy.orgresearchgate.net A similar approach would be applicable to this compound, with the specific mass transitions determined by its unique molecular weight and fragmentation pattern. The development of an LC-MS/MS method would involve optimizing the parent and product ion masses for the tetrazole derivative to ensure specificity.

Table 2: Example LC-MS/MS Parameters for Methotrexate Analysis This table outlines typical mass spectrometry parameters for Methotrexate quantification that could be adapted for its gamma-tetrazole analog.

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI) | jlabphy.orgbrieflands.com |

| Mass Spectrometer | Triple Quadrupole | jlabphy.orgbrieflands.com |

| Parent Ion → Product Ion (m/z) | 455.1 → 308.1 | jlabphy.org |

| Linear Range | 0.09 to 12.5 µM | jlabphy.org |

| Lower Limit of Quantification (LLOQ) | 0.09 µM | jlabphy.org |

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of total drug concentration, particularly in pharmaceutical formulations. ptfarm.pl Research has described a spectrophotometric assay to measure the ability of compounds, including methotrexate-γ-tetrazole, to inhibit the enzymatic reduction of dihydrofolate. nih.gov For direct quantification of MTX, methods have been developed that measure absorbance at specific wavelengths. For example, one method for analyzing total MTX in macromolecular conjugates involved measuring absorbance at 372 nm in a sodium bicarbonate solution, with a linear range of 1.204–40.13 µM. ptfarm.pl Another method for MTX in tablet formulations used zero-order derivative spectroscopy with a sharp peak at 259 nm. ijpcbs.com These principles are directly applicable to the analysis of this compound, provided a pure standard is available for creating a calibration curve.

Table 3: Example UV-Visible Spectrophotometric Methods for Methotrexate This table summarizes conditions from spectrophotometric assays for Methotrexate, which could be applied to this compound.

| Method Type | Wavelength | Linear Range | Reference |

|---|---|---|---|

| Absorption Spectrophotometry | 372 nm | 1.204–40.13 µM | ptfarm.pl |

| Zero Order Derivative | 259 nm | 3-10 µg/ml | ijpcbs.com |

| Area Under Curve (AUC) | 256-262 nm | 3-10 µg/ml | ijpcbs.com |

Capillary electrophoresis (CE) is an alternative separation technique that offers high efficiency, speed, and requires minimal sample and reagent volumes. ijpsjournal.com It has been successfully applied to the separation of MTX and its polyglutamated metabolites. middlebury.edunih.gov A rapid and sensitive CE procedure was developed to separate Methotrexate and its polyglutamylated forms within 10 minutes using a 75 μm I.D. capillary. middlebury.edunih.gov Given its success with structurally related MTX derivatives, CE represents a viable and powerful technique for the analysis of this compound in research settings, particularly where sample volume is limited. ijpsjournal.commiddlebury.edunih.gov The method would involve optimizing parameters such as buffer pH, voltage, and capillary type to achieve baseline separation of the target analyte from other components in the biological matrix.

Electrochemical Methods

Electrochemical sensors offer a promising avenue for the sensitive and rapid determination of methotrexate and its derivatives. nih.govxjtu.edu.cn These methods are based on the electrochemical oxidation or reduction of the analyte at a modified electrode surface. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry are employed to evaluate the performance of these sensors. iapchem.orgmdpi.com

Various modifications to standard electrodes, such as carbon paste electrodes (CPE) or glassy carbon electrodes (GCE), have been shown to enhance the electrochemical signal for methotrexate significantly. ijpsjournal.comnih.gov Modifiers include nanomaterials like NiO nanosheets, Ni-Co layered double hydroxide (B78521) nanosheets, and ionic liquids (IL), which improve the electrocatalytic activity and sensitivity of the sensor. iapchem.orgmdpi.comnih.gov For instance, a sensor using NiO nanosheets and an ionic liquid demonstrated a 3.5-fold increase in the anodic peak current for MTX compared to an unmodified electrode. mdpi.com Another approach utilized a bismuth film modified electrode (BiFE) for determination based on differential pulse adsorptive stripping voltammetry. researchgate.net

These electrochemical methods are valued for their potential for miniaturization, cost-effectiveness, and application in analyzing real-world samples like pharmaceutical formulations and biological fluids. mdpi.comresearchgate.net

Table 1: Performance of Various Electrochemical Sensors for Methotrexate Determination

| Electrode Type/Modifier | Technique | Linear Dynamic Range (µM) | Limit of Detection (LOD) (µM) | Reference |

|---|---|---|---|---|

| IL/Ni-Co-LDH/CPE | DPV | 0.02 - 140.0 | 0.006 | iapchem.org |

| NiO NSs/IL/CPE | DPV | 0.01 - 160.0 | 0.003 | mdpi.com |

| BiFE | DPAdSV | 0.012 - 1.65 | 0.0009 | researchgate.net |

| NiO Nanostructures/GCE | CV | 0.005 - 0.03 | 0.00146 | nih.gov |

| NiO Nanostructures/GCE | LSV | 0.015 - 0.09 | 0.000819 | nih.gov |

Sample Preparation Techniques for Analytical Studies

Effective sample preparation is a critical step to remove interfering substances from complex matrices like plasma, urine, or red blood cells, ensuring the accuracy and reliability of subsequent analysis. nih.govuib.nomdpi.com The primary techniques used for methotrexate and its analogs are protein precipitation, solid-phase extraction, and liquid-liquid extraction. nih.govmdpi.com

Protein precipitation (PPT) is often the simplest and most direct method for sample cleanup, particularly for biological samples like plasma or serum. mdpi.comuib.no It involves adding a precipitating agent to the sample to denature and remove proteins. uib.nonih.gov Commonly used reagents include organic solvents such as methanol (B129727) and acetonitrile, or a mixture of both. nih.govsemanticscholar.org Acids like perchloric acid or trichloroacetic acid are also utilized. nih.govmdpi.complos.org After adding the precipitant, the mixture is vortexed and centrifuged, and the resulting supernatant, containing the analyte of interest, is collected for analysis. nih.govresearchgate.net For example, a method for quantifying methotrexate in plasma used a simple protein precipitation step with a methanol-acetonitrile (1:1, v/v) mixture, achieving extraction recoveries between 97.8% and 101%. nih.gov

Solid-phase extraction (SPE) is a highly effective technique that provides cleaner extracts compared to protein precipitation by separating analytes from complex matrices based on their physical and chemical properties. mdpi.com The process involves passing a sample through a cartridge containing a solid adsorbent (the stationary phase). scienceopen.com Interfering compounds are washed away, and the analyte of interest is then eluted with a suitable solvent. scienceopen.com

For methotrexate and its analogs, various SPE sorbents are used, including reversed-phase materials like C18 and ion-exchange sorbents. ijpsjournal.comnih.govscienceopen.com The choice of sorbent depends on the analyte's properties. For instance, ion exchange SPE relies on the electrostatic interaction between the charged carboxylate groups of methotrexate and the charged groups on the silica surface. ijpsjournal.comnih.gov In some protocols, SPE is used as a secondary cleanup step after initial protein precipitation to achieve higher purity. plos.orgresearchgate.net

Liquid-liquid extraction (LLE) is a classic sample purification method based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govscienceopen.com This technique can be highly selective and yield very clean sample extracts. acs.org While traditionally performed manually in test tubes, modern approaches have adapted LLE to a 96-well plate format, significantly increasing throughput. acs.orgnih.govacs.org A semi-automated LLE method for methotrexate in human plasma demonstrated that four 96-well plates (384 samples) could be prepared in about 90 minutes. acs.orgnih.gov However, LLE methods can have disadvantages, such as the use of large volumes of high-purity organic solvents and the need for an evaporation step to remove the solvent. nih.govscienceopen.com

Method Validation Parameters in Research

Method validation is crucial to ensure that an analytical procedure is suitable for its intended purpose. Key parameters include linearity and range, which define the method's quantitative capabilities.

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a specific range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. jocpr.com For the analysis of methotrexate and its derivatives, a variety of methods have been validated, demonstrating excellent linearity over wide concentration ranges, which is essential for therapeutic drug monitoring and research. nih.govsemanticscholar.orgjocpr.com The linearity is typically evaluated by a regression analysis of the calibration curve, with a correlation coefficient (r²) value close to 1.0 indicating a strong linear relationship. jocpr.comrjptonline.orgptfarm.pl

Table 2: Examples of Linearity and Range in Validated Analytical Methods for Methotrexate

| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 5 - 1000 ng/mL | > 0.99 | nih.gov |

| LC-MS | Dried Blood Spots | 5 - 400 nmol/L | Not Specified | plos.orgresearchgate.net |

| HPLC-UV | Human Urine | 5 - 1000 ng/mL | Not Specified | nih.gov |

| HPLC | Rat Plasma | 0.50 - 10 µg/mL | > 0.996 | semanticscholar.org |

| HPLC-UV | Pharmaceutical Dosage Form | 50 - 150 ppm | 0.999 | rjptonline.org |

| HPLC | Bulk Drug / Formulation | 50 - 150 µg/mL | 0.999 | jocpr.com |

| Spectrophotometry | Macromolecular Conjugates | 1.204 - 40.13 µM | 0.9999 | ptfarm.pl |

| D-µ-SPE Spectrophotometry | Human Saliva / Urine | 10 - 1000 ng/mL | 0.99 | doi.orgwaocp.org |

| Voltammetric Sensor | Not Specified | 0.02 - 140.0 µM | Not Specified | iapchem.org |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental performance characteristics in the validation of analytical methods, defining the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. researchgate.net The LOD is the smallest concentration of an analyte that can be distinguished from the background or blank signal with a specified level of confidence, though not necessarily quantified with acceptable accuracy and precision. researchgate.net The LOQ represents the lowest concentration of the analyte that can be determined with a defined, acceptable level of precision and accuracy. researchgate.net

While specific validated analytical methods for this compound are not extensively detailed in publicly available literature, the methodologies established for its parent compound, methotrexate (MTX), provide a strong basis for the expected performance parameters. Techniques such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection are commonly employed for the analysis of methotrexate and its analogues. nih.gov

For instance, studies on methotrexate in various matrices have established typical LOD and LOQ values. An HPLC-UV method for quantifying total methotrexate in macromolecular conjugates reported an LOD of 0.3150 µM and an LOQ of 1.050 µM. nih.govptfarm.pl For the determination of free methotrexate using size-exclusion chromatography (SEC), the LOD and LOQ were found to be 0.2761 µM and 0.9203 µM, respectively. nih.govptfarm.pl More sensitive techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can achieve significantly lower limits, with reported LOQ values for methotrexate in plasma as low as 5 ng/mL (approximately 0.01 µmol/L or 10 nM). nih.gov It is anticipated that a validated method for this compound would yield comparable detection and quantitation limits, depending on the chosen analytical technique and detector.

Table 1: Examples of LOD and LOQ for Methotrexate (MTX) Analysis

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|

| Absorption Spectrophotometry | Sodium Bicarbonate Solution | 0.3150 µM | 1.050 µM | nih.govptfarm.pl |

| SEC-HPLC with UV-VIS | Sodium Bicarbonate Solution | 0.2761 µM | 0.9203 µM | nih.govptfarm.pl |

| HPLC-MS/MS | Human Plasma | 1 ng/mL | 5 ng/mL | nih.gov |

Accuracy and Precision

Accuracy and precision are critical parameters for validating the reliability of an analytical method. Accuracy refers to the closeness of the measured value to the true or accepted value, often expressed as a percentage recovery. Precision describes the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous mixture; it is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). nih.gov

For the analysis of methotrexate, and by extension its derivatives like this compound, established methods demonstrate high levels of accuracy and precision. In the spectrophotometric analysis of total methotrexate in conjugates, recovery (accuracy) was reported to be between 99.56% and 104.7%, with a precision (reproducibility) indicated by a CV of 0.1558% to 3.086%. ptfarm.pl A size-exclusion chromatography method for free methotrexate showed accuracy with recoveries of 93.18% to 104.5% and a CV for reproducibility ranging from 0.3761% to 2.452%. ptfarm.pl

Highly sensitive HPLC-MS/MS methods for methotrexate in human plasma also show excellent performance. Validated methods report intra-batch precision in the range of 4.13–7.67% and inter-batch precision from 4.88–6.99%. nih.gov The accuracy for these methods was found to be between 97.00% and 102.15%. nih.gov These values meet the typical acceptance criteria for bioanalytical method validation, which generally require precision to be within ±15% CV and accuracy to be within ±15% of the nominal value (or ±20% at the LOQ). nih.gov An analytical method developed for this compound would be expected to meet similar standards of accuracy and precision.

Table 2: Examples of Accuracy and Precision for Methotrexate (MTX) Analysis

| Analytical Method | Parameter | Value | Source |

|---|---|---|---|

| Absorption Spectrophotometry | Accuracy (% Recovery) | 99.56% – 104.7% | ptfarm.pl |

| Precision (% CV) | 0.1558% – 3.086% | ptfarm.pl | |

| SEC-HPLC with UV-VIS | Accuracy (% Recovery) | 93.18% – 104.5% | ptfarm.pl |

| Precision (% CV) | 0.3761% – 2.452% | ptfarm.pl | |

| HPLC-MS/MS | Accuracy (% of Nominal) | 97.00% – 102.15% | nih.gov |

| Intra-batch Precision (% RSD) | 4.13% – 7.67% | nih.gov |

Specificity and Selectivity

Specificity in an analytical method is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a comparative term that refers to the ability of a method to distinguish and quantify the analyte from other substances in the sample. nih.gov

For this compound, an analytical method must be able to differentiate it from its parent compound, methotrexate, as well as from potential metabolites and related substances. The structural difference—the replacement of the γ-carboxyl group with a 1H-tetrazol-5-yl ring—results in a change in both molecular weight and polarity. aacrjournals.org This difference is readily distinguishable by mass spectrometry, which would show a different mass-to-charge (m/z) ratio for the tetrazole analogue compared to methotrexate.

Chromatographic techniques like HPLC are essential for achieving selectivity. The difference in polarity between this compound and methotrexate would lead to different retention times on a reversed-phase HPLC column, allowing for their separation and individual quantification. nih.gov Furthermore, the method must be selective enough to separate the analyte from known metabolites of methotrexate, such as 7-hydroxymethotrexate and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), which could potentially be formed if the analogue undergoes similar metabolic pathways. nih.govnih.gov

The biological specificity of this compound relates to its interaction with its intended target, dihydrofolate reductase (DHFR). Studies have shown that the tetrazole analogue is as potent as methotrexate in inhibiting DHFR activity in vitro. aacrjournals.orgnih.gov This indicates that the gamma-tetrazole substitution does not negatively impact the specific binding to the enzyme's active site, a key aspect of its mechanism of action. aacrjournals.orgnih.gov

Application in Macromolecular Conjugates and Drug Delivery Research

The unique properties of this compound make it a compound of significant interest in the fields of macromolecular conjugates and drug delivery research. The substitution of the γ-carboxyl group with a tetrazole ring, an acidic bioisostere, fundamentally alters the compound's interaction with cellular transport and metabolic systems. aacrjournals.orgacs.org

A key challenge in methotrexate therapy is cellular resistance, which can arise from impaired transport into the cell or reduced polyglutamylation. nih.gov Poly-γ-glutamyl metabolites are crucial for the intracellular retention and prolonged activity of methotrexate. nih.gov Research has demonstrated that this compound is not a substrate for the enzyme folylpolyglutamate synthetase (FPGS), meaning it does not form polyglutamyl conjugates. aacrjournals.orgnih.gov Despite this, the analogue exhibits potent growth-inhibitory effects, particularly during long exposure times. aacrjournals.orgnih.gov This is attributed to more efficient transport into cells via the reduced folate/methotrexate carrier, leading to higher intracellular concentrations that sufficiently inhibit the primary target, DHFR. aacrjournals.orgnih.gov This ability to bypass the polyglutamylation-dependent retention mechanism makes it a valuable tool for investigating and potentially overcoming certain forms of drug resistance.

The chemical structure of this compound also lends itself to incorporation into macromolecular drug delivery systems. Like its parent compound, the tetrazole analogue can be conjugated to polymers, nanoparticles, or targeting ligands to improve its therapeutic index. nih.govresearchgate.net For example, methotrexate has been conjugated to carriers like dendrimers, gadolinium for theranostic applications, and near-infrared fluorophores for targeted photothermal therapy. nih.govresearchgate.netmdpi.com The functional groups on the this compound molecule can be utilized for covalent attachment to such delivery vehicles. These conjugates aim to enhance drug delivery to specific sites, such as tumors, thereby increasing efficacy and reducing systemic toxicity. nih.gov The development of such conjugates with the tetrazole analogue could leverage its unique biological properties, such as enhanced uptake in certain cells, for creating novel targeted cancer therapies. researchgate.net

Research on Novel Drug Delivery Systems for this compound Remains Undocumented in Publicly Available Literature

Despite extensive searches of scientific databases and publicly available literature, there is currently no specific research documented on the formulation of the chemical compound this compound into the novel delivery systems outlined in the requested article structure. This includes polymeric nanoparticles, nanoemulsions, hydrogel formulations, or specific conjugate chemistry for targeted delivery.

This compound is identified as an analogue of methotrexate, a widely used antimetabolite in various therapeutic areas. google.com In this specific analogue, the gamma-carboxyl group of methotrexate is substituted with a tetrazole ring. google.com This structural modification has been studied for its potential to alter the compound's transport into cells and its interaction with target enzymes like dihydrofolate reductase (DHFR). google.com The compound is identified by the CAS Number 127105-48-0.

While the delivery systems mentioned—such as polymeric nanoparticles, hybrid nanoparticles (including PEG-lipid-PLA), and magnetic polydopamine nanoparticles—are subjects of extensive research for the parent compound, methotrexate, to enhance its therapeutic efficacy and reduce side effects, this level of formulation research does not appear to have been published for its gamma-tetrazole derivative.

Similarly, investigations into nanoemulsion-based delivery, hydrogel formulations for systemic or transdermal routes, and the use of glucose conjugates for targeted cancer cell delivery have been explored for methotrexate, but specific studies involving this compound in these contexts are not found in the available scientific literature. A patent for anti-infective skin compositions lists "gamma-tetrazole methotrexate analog" among a wide range of potential active ingredients for various topical forms like creams or gels, which may include polymeric components for formulation stability, but it does not detail research into controlled-release nanoparticle systems. researchgate.net

Therefore, the generation of a detailed, evidence-based article on the specified novel delivery systems and formulations for this compound is not possible at this time due to a lack of primary research in this specific area.

Novel Delivery Systems and Formulations Research

Conjugate Chemistry for Targeted Delivery

Hyaluronic Acid Conjugates for Tumor Targeting

The development of targeted drug delivery systems is a cornerstone of modern cancer therapy. One promising strategy involves conjugating cytotoxic drugs to molecules that can recognize and bind to specific receptors overexpressed on the surface of cancer cells. Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, has been extensively investigated as a targeting moiety because its primary receptor, CD44, is frequently overexpressed in a wide variety of tumor cells. nih.govtandfonline.com This interaction facilitates the selective delivery of anticancer agents to the tumor site, potentially increasing efficacy while minimizing systemic exposure. tandfonline.com

Research has focused on creating conjugates of methotrexate (B535133) (MTX) with hyaluronic acid to leverage this targeting mechanism. researchgate.netdntb.gov.ua These HA-MTX conjugate systems are designed to be taken up by cancer cells via CD44 receptor-mediated endocytosis. researchgate.net Studies have demonstrated that such systems can lead to enhanced cellular uptake and superior antitumor activity compared to the free drug. nih.gov For instance, a dual-drug nanodrug system involving HA conjugated with both methotrexate and 5-fluorouracil (B62378) showed high targeting and antitumor activity against CD44 receptor-positive cancer cells in vitro. nih.gov